molecular formula C13H19ClN2O3 B13927539 (2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride

(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride

Cat. No.: B13927539
M. Wt: 286.75 g/mol
InChI Key: ZQMPIWXRKYQVNI-MNMPKAIFSA-N
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Description

(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a hydroxymethyl group and a CBZ (carbobenzyloxy) protected amino group. The hydrochloride salt form enhances its solubility in water, making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and aldehydes.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Protection of the Amino Group: The amino group is protected using the CBZ group, which is introduced through a reaction with benzyl chloroformate.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The CBZ group can be removed through hydrogenation to yield the free amine.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed for CBZ removal.

    Substitution: Alkyl halides or acyl chlorides are used for substitution reactions involving the hydroxymethyl group.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Free amine.

    Substitution: Ethers or esters.

Scientific Research Applications

(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The CBZ group provides stability and protection to the amino group, allowing for selective reactions and interactions. The hydroxymethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-2-hydroxymethyl-4-amino Pyrrolidine hydrochloride: Lacks the CBZ protection, making it more reactive but less stable.

    (2S,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    (2R,4R)-2-methyl-4-CBZ-amino Pyrrolidine hydrochloride: Substitutes the hydroxymethyl group with a methyl group, altering its reactivity and interactions.

Uniqueness

(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a CBZ-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

benzyl (3R,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c14-15-7-11(6-12(15)8-16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12-;/m1./s1

InChI Key

ZQMPIWXRKYQVNI-MNMPKAIFSA-N

Isomeric SMILES

C1[C@H](CN([C@H]1CO)N)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1C(CN(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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